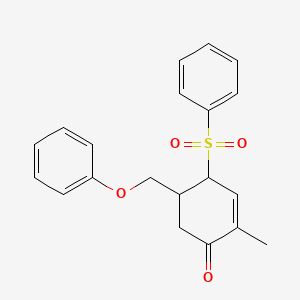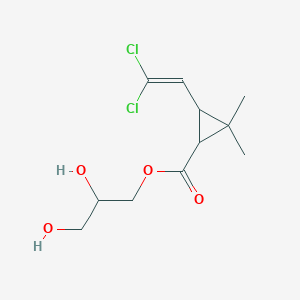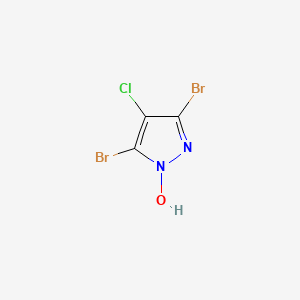![molecular formula C20H18N2O4 B14411592 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione CAS No. 85808-76-0](/img/structure/B14411592.png)
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione is an organic compound with a complex structure that includes both aromatic and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by the introduction of the diethylamino group through electrophilic substitution reactions. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases for the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as halogens, alkyl halides, and acids are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Aplicaciones Científicas De Investigación
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[4-(Dimethylamino)phenyl]-5-nitronaphthalene-1,4-dione
- 2-[4-(Diethylamino)phenyl]-3-nitronaphthalene-1,4-dione
Uniqueness
2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of both diethylamino and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
85808-76-0 |
|---|---|
Fórmula molecular |
C20H18N2O4 |
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
2-[4-(diethylamino)phenyl]-5-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C20H18N2O4/c1-3-21(4-2)14-10-8-13(9-11-14)16-12-18(23)19-15(20(16)24)6-5-7-17(19)22(25)26/h5-12H,3-4H2,1-2H3 |
Clave InChI |
DQDKYZGHKVGNOR-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=C(C2=O)C=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-{[4-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B14411511.png)
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(2,1-phenylene)]dianiline](/img/structure/B14411518.png)




![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)



![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)



